
2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a bromine atom, a methoxy group, and a methoxyphenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-1-(4-methoxyphenyl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted derivatives such as amines, thioethers, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one depends on its specific application. In chemical reactions, the bromine atom and methoxy groups play key roles in determining reactivity and selectivity. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks the methoxy group on the propanone backbone.
2-Chloro-2-methoxy-1-(4-methoxyphenyl)propan-1-one: Contains a chlorine atom instead of bromine.
2-Bromo-2-methoxy-1-(3-methoxyphenyl)propan-1-one: The methoxyphenyl group is positioned differently.
Uniqueness
2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
2-bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO3/c1-11(12,15-3)10(13)8-4-6-9(14-2)7-5-8/h4-7H,1-3H3 |
Clave InChI |
OFGSVWMBMQVHAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)OC)(OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


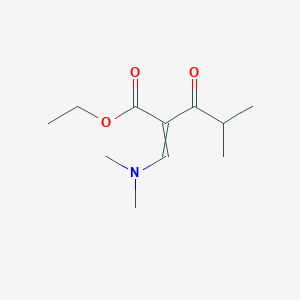
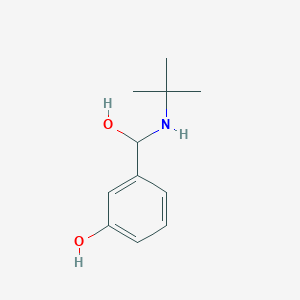

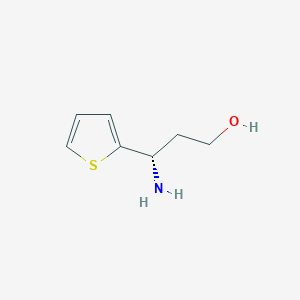


![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
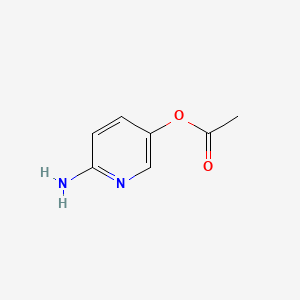
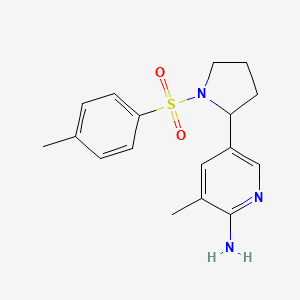
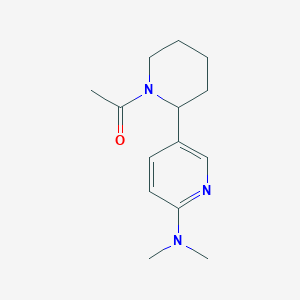
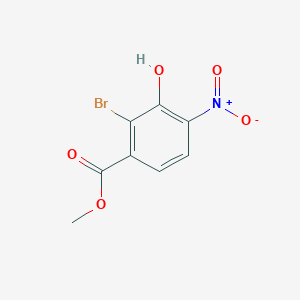
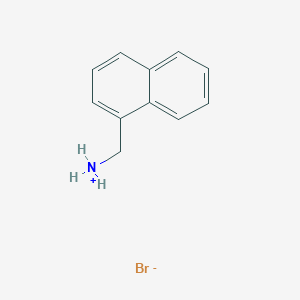
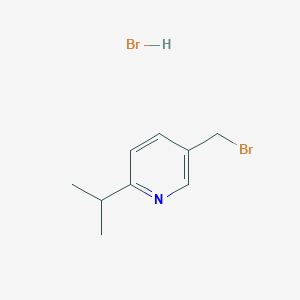
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
